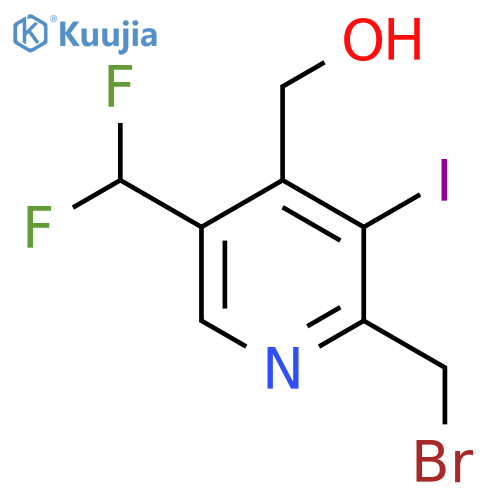

Cas no 1805556-00-6 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)

1805556-00-6 structure

商品名:2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol

CAS番号:1805556-00-6

MF:C8H7BrF2INO

メガワット:377.952560663223

CID:4895110

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol

-

- インチ: 1S/C8H7BrF2INO/c9-1-6-7(12)5(3-14)4(2-13-6)8(10)11/h2,8,14H,1,3H2

- InChIKey: WGCFPWUAUIAWMH-UHFFFAOYSA-N

- ほほえんだ: IC1C(CBr)=NC=C(C(F)F)C=1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029020720-500mg |

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |

1805556-00-6 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029020720-1g |

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |

1805556-00-6 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029020720-250mg |

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol |

1805556-00-6 | 95% | 250mg |

$1,029.00 | 2022-04-01 |

2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

4. Water

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1805556-00-6 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2039-76-1(3-Acetylphenanthrene)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量